5-Methyl-2-(2-methylpropoxy)aniline
Overview
Description
5-Methyl-2-(2-methylpropoxy)aniline: is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . It is also known by its IUPAC name, 2-isobutoxy-5-methylaniline . This compound is characterized by the presence of an aniline group substituted with a methyl group and an isobutoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(2-methylpropoxy)aniline typically involves the following steps:
Nitration of Toluene: Toluene is nitrated to form 2-nitrotoluene.
Reduction: The nitro group in 2-nitrotoluene is reduced to form 2-aminotoluene.
Alkylation: 2-aminotoluene undergoes alkylation with isobutyl bromide in the presence of a base to form this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methyl-2-(2-methylpropoxy)aniline can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, and nitrating agents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated, sulfonated, and nitrated derivatives.
Scientific Research Applications
Chemistry: 5-Methyl-2-(2-methylpropoxy)aniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals .
Biology: In biological research, it is used to study the effects of substituted anilines on biological systems and their potential as bioactive compounds .
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs with analgesic and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials .
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-methylpropoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Methylaniline: Similar structure but lacks the isobutoxy group.
4-Methyl-2-(2-methylpropoxy)aniline: Similar structure but with different substitution pattern on the aromatic ring.
2-Isobutoxyaniline: Similar structure but lacks the methyl group on the aromatic ring.
Uniqueness: 5-Methyl-2-(2-methylpropoxy)aniline is unique due to the presence of both a methyl group and an isobutoxy group on the aniline ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
5-methyl-2-(2-methylpropoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8(2)7-13-11-5-4-9(3)6-10(11)12/h4-6,8H,7,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWXUOVVKRFSRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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